1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
CAS No.: 1716-43-4
Cat. No.: VC21199376
Molecular Formula: C9H10ClFO2
Molecular Weight: 204.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1716-43-4 |
|---|---|
| Molecular Formula | C9H10ClFO2 |
| Molecular Weight | 204.62 g/mol |
| IUPAC Name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene |
| Standard InChI | InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | RASIHJHGNLXRPH-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)CCl)F)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)CCl)F)OC |
Introduction
Chemical Identity and Structure
Basic Identification
1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is an aromatic organic compound with a benzene ring core structure substituted with four functional groups: a chloromethyl group at position 1, a fluoro group at position 2, and methoxy groups at positions 3 and 4. This specific arrangement of substituents gives the compound its unique chemical and physical properties.
The compound is officially identified through the following parameters:
Table 1: Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1716-43-4 |
| MDL Number | MFCD03411452 |
| Molecular Formula | C₉H₁₀ClFO₂ |
| IUPAC Name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene |
The compound is registered with CAS number 1716-43-4 and is classified as a halogenated dimethoxybenzene derivative .
Molecular Structure
The molecular structure features a benzene ring with four substituents arranged in a specific pattern. The chloromethyl group (-CH₂Cl) is attached to the 1-position of the ring, providing a reactive site for potential substitution reactions. The fluoro substituent at position 2 and the two methoxy groups at positions 3 and 4 create an electron-rich environment with distinct chemical reactivity.
Physical and Chemical Properties
Chemical Properties
The chemical properties of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene are largely determined by its functional groups:
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The chloromethyl group (-CH₂Cl) serves as a reactive site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.
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The fluoro substituent at the 2-position enhances the compound's metabolic stability in biological systems and can influence the compound's lipophilicity and electronic properties.
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The methoxy groups at positions 3 and 4 are electron-donating, affecting the electronic distribution within the aromatic ring and influencing reactivity patterns.
These properties collectively make the compound interesting for various organic synthesis applications, particularly in medicinal chemistry where such fluorinated aromatics are frequently employed as building blocks.
Structural Identifiers and Nomenclature
Structural Notations
Several standardized chemical notations are used to precisely describe the structure of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene:
Table 3: Structural Identifiers
| Identifier Type | Notation |
|---|---|
| SMILES | COC1=CC=C(CCl)C(F)=C1OC |
| InChI (Similar compound) | InChI=1S/C9H10ClFO2/c1-12-7-3-6(5-10)9(11)8(4-7)13-2/h3-4H,5H2,1-2H3 |
| Structural Formula | C₉H₁₀ClFO₂ |
The SMILES (Simplified Molecular Input Line Entry System) notation provides a string-based representation of the chemical structure that can be processed by various chemical software platforms .
Synonyms and Alternative Names
The compound is known by several names in chemical literature and commercial catalogs:
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1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene (IUPAC name)
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2-FLUORO-3,4-DIMETHOXYBENZYLCHLORIDE
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1-(chloromethyl)-2-fluoro-3,4-dimethoxy-benzene
These alternative names all refer to the same chemical entity but may be used in different contexts or databases.
Synthesis and Production
| Parameter | Value |
|---|---|
| Purity | ≥97% |
| Catalog ID | U138850 (AChemBlock) |
| CAS Number | 1716-43-4 |
| Formula Weight | 204.63 |
This level of purity is suitable for most research applications, including as a building block in organic synthesis .
Applications and Research Relevance
Synthetic Applications
As a halogenated aromatic compound with multiple functional groups, 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene serves as a versatile building block in organic synthesis. The reactive chloromethyl group provides a convenient handle for further transformations, including:
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Nucleophilic substitution reactions to introduce various functionalities
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Cross-coupling reactions (e.g., Suzuki, Negishi) to form carbon-carbon bonds
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Formation of benzyl ethers or amines
The presence of the fluoro substituent alongside the methoxy groups creates an electron-rich aromatic system with regioselective reactivity patterns, making it valuable for the preparation of more complex structures.
Related Compounds and Structural Analogs
Several structurally related compounds appear in chemical databases and literature, providing context for understanding the properties and potential applications of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene:
Direct Structural Analogs
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1-(Chloromethyl)-2-fluoro-3,5-dimethoxybenzene: Differs in the position of one methoxy group (3,5 instead of 3,4)
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2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene: Has a chloro substituent instead of fluoro at position 2
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1-(Chloromethyl)-2,3-dimethoxybenzene: Lacks the fluoro substituent and has a different arrangement of methoxy groups
These structural variations can significantly affect reactivity, physical properties, and potential applications.
Comparative Analysis
Table 5: Comparison of Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene | C₉H₁₀ClFO₂ | 204.63 | Reference compound |
| 1-(Chloromethyl)-2-fluoro-3,5-dimethoxybenzene | C₉H₁₀ClFO₂ | 204.62 | 3,5-dimethoxy pattern |
| 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene | C₉H₁₀Cl₂O₂ | 221.08 | Chloro instead of fluoro |
| 1-(Chloromethyl)-2,3-dimethoxybenzene | C₉H₁₁ClO₂ | 186.64 | No fluoro substituent |
The subtle structural differences among these compounds can lead to significant variations in physical properties, reactivity patterns, and potential applications in synthesis or biological activities.
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